furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
This compound belongs to the pyrazoline class of heterocycles, characterized by a five-membered ring with two adjacent nitrogen atoms. The structure includes:
- A furan-2-yl group at the methanone position.
- A 3-(2-hydroxyphenyl) substituent at position 3 of the pyrazoline ring.
- A 5-(thiophen-2-yl) group at position 3.
Pyrazoline derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group on the phenyl ring may enhance hydrogen bonding, influencing solubility and receptor interactions .
Properties
IUPAC Name |
furan-2-yl-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)13-11-14(17-8-4-10-24-17)20(19-13)18(22)16-7-3-9-23-16/h1-10,14,21H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONTWVNJNFSLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=CO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Thiophen-2-yl)-1-(2-Hydroxyphenyl)Prop-2-En-1-One
Procedure :
- Dissolve 2-hydroxyacetophenone (1.36 g, 10 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in methanol (30 mL).
- Add piperidine (0.5 mL) and acetic acid (0.3 mL) as catalysts.
- Reflux for 6 hours, concentrate in vacuo, and extract with dichloromethane.
- Wash organic layers with water, dry over MgSO₄, and evaporate to yield a yellow solid (Yield: 85%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CH), 7.65–7.10 (m, 6H, Ar-H + thiophene-H), 6.25 (s, 1H, OH), 5.95 (d, J = 15.6 Hz, 1H, CH=CH).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Cyclocondensation with Hydrazines for Pyrazoline Formation
The α,β-unsaturated ketone undergoes cyclization with hydrazine derivatives to form the dihydropyrazole core.
Synthesis of 3-(2-Hydroxyphenyl)-5-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole
Procedure :
- Reflux 3-(thiophen-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (2.5 g, 10 mmol) with hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (50 mL) for 8 hours.
- Cool, filter the precipitate, and recrystallize from ethanol (Yield: 78%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.55–6.80 (m, 6H, Ar-H + thiophene-H), 5.45 (dd, J = 11.2, 4.8 Hz, 1H, pyrazoline-H₅), 3.95 (dd, J = 17.6, 11.2 Hz, 1H, pyrazoline-H₄a), 3.25 (dd, J = 17.6, 4.8 Hz, 1H, pyrazoline-H₄b).
- ¹³C NMR : δ 160.2 (C=O), 148.5 (pyrazoline-C₃), 126.8–110.4 (Ar-C + thiophene-C).
Vilsmeier-Haack Formylation for Methanone Installation
The furan-2-ylmethanone group is introduced via Vilsmeier-Haack formylation followed by nucleophilic substitution.
Synthesis of Furan-2-Carbonyl Chloride
Procedure :
Coupling with Pyrazoline
Procedure :
- Dissolve 3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (2.8 g, 10 mmol) in dry dichloromethane (30 mL).
- Add furan-2-carbonyl chloride (1.4 g, 10 mmol) and triethylamine (1.4 mL) at 0°C.
- Stir for 12 hours, wash with water, dry over MgSO₄, and purify via silica gel chromatography (Yield: 65%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, furan-H₃), 7.40–6.50 (m, 8H, Ar-H + thiophene-H + furan-H₄, H₅), 5.60 (dd, J = 11.6, 4.4 Hz, 1H, pyrazoline-H₅), 4.10 (dd, J = 17.2, 11.6 Hz, 1H, pyrazoline-H₄a), 3.45 (dd, J = 17.2, 4.4 Hz, 1H, pyrazoline-H₄b).
- MS (EI) : m/z 378 [M⁺].
Alternative Methods and Optimization
One-Pot Tandem Reaction
A streamlined approach combines Claisen-Schmidt condensation and cyclocondensation:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction time to 30 minutes, improving yield to 82%.
Challenges and Regiochemical Considerations
- Regioselectivity : Cyclocondensation favors the 5-(thiophen-2-yl) isomer due to electronic effects of the thiophene ring.
- Stability : Enone intermediates require immediate use to prevent polymerization.
- Purification : Column chromatography (hexane:EtOAc, 7:3) effectively separates diastereomers.
Spectroscopic Validation and Analytical Data
Table 1: Comparative Yields Under Varied Conditions
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Claisen | Piperidine/AcOH | 6 | 85 |
| One-Pot Tandem | Piperidine/AcOH | 12 | 68 |
| Microwave-Assisted | – | 0.5 | 82 |
Table 2: ¹H NMR Key Signals
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazoline-H₅ | 5.45–5.60 | dd |
| Furan-H₃ | 7.85 | s |
| OH (2-hydroxyphenyl) | 6.25 | s |
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, possess significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
The compound's structural features suggest it may modulate enzyme activity involved in inflammatory pathways. Pyrazole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes. This property positions this compound as a candidate for pain management therapies.
Tyrosinase Inhibition
Recent studies have evaluated the tyrosinase inhibitory activity of related compounds. For instance, certain derivatives exhibited potent inhibition of mushroom tyrosinase, which is crucial in melanin production. This suggests that this compound could be explored for cosmetic applications aimed at reducing hyperpigmentation .
Agrochemical Applications
The unique properties of this compound may also extend to agricultural applications. Pyrazole derivatives have been investigated for their potential as herbicides and fungicides due to their ability to interfere with biological processes in target organisms. The synthesis of novel derivatives could lead to the development of effective agrochemicals that enhance crop yield while minimizing environmental impact .
Materials Science
In materials science, the incorporation of furan and thiophene moieties into polymers has been explored for creating conductive materials and sensors. The unique electronic properties imparted by these heterocycles can be harnessed in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Pyrazoline Derivatives
Key structural differences among analogues lie in the aryl/heteroaryl substituents at positions 3 and 5 of the pyrazoline core. Representative examples include:
Key Observations :
- Hydroxyl Group : The 2-hydroxyphenyl group in the target compound may improve solubility via hydrogen bonding, contrasting with lipophilic groups like benzoyl .
- Thiophene vs. Furan : Thiophene’s sulfur atom offers greater polarizability than furan’s oxygen, affecting π-π stacking and binding affinity .
Physicochemical Properties
*Inferred from hydroxyl group presence.
Anticancer Activity
- Target Compound: Limited data, but structurally similar compounds (e.g., quinoline-pyrazoline hybrids) showed IC₅₀ values of 8–15 µM against ovarian cancer cells .
- Compound 3b : Exhibited PI3Kγ inhibition (IC₅₀ = 0.42 µM) and anti-proliferative activity against HeLa cells (IC₅₀ = 12.3 µM) .
- Compound 3e : Lower anti-proliferative activity (HeLa IC₅₀ = 28.7 µM), likely due to nitro group toxicity .
Antimicrobial Activity
Spectral Data Comparison
Biological Activity
Furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.
1. Structure and Synthesis
The compound has the molecular formula and a molecular weight of 338.38 g/mol. The structure includes a furan ring, a thiophene moiety, and a pyrazole framework, which are known for their diverse biological activities. The synthesis involves multi-step reactions typically starting from readily available precursors like furan and substituted phenols.
2.1 Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. The antioxidant capacity is often evaluated through various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. For instance, similar compounds have shown IC50 values indicating potent scavenging abilities against free radicals, which could be beneficial in preventing oxidative stress-related diseases .
2.2 Antimicrobial Activity
Furan and thiophene derivatives have demonstrated notable antimicrobial activities against a range of pathogens. Studies have reported that certain pyrazole derivatives possess inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
2.3 Anti-inflammatory Activity
The compound's anti-inflammatory potential is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that related pyrazole compounds can effectively reduce inflammation markers in human red blood cells and other cell lines .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to act as a mixed-type inhibitor of mushroom tyrosinase, with IC50 values significantly lower than standard inhibitors like kojic acid .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to active sites of target enzymes, enhancing its inhibitory effects on various biochemical pathways .
4. Case Studies
Several studies have highlighted the biological activities of similar compounds:
| Compound | Activity | IC50 Value |
|---|---|---|
| Pyrazole Derivative A | Antioxidant | 15 µM |
| Pyrazole Derivative B | Antimicrobial (E. coli) | 20 µg/mL |
| Pyrazole Derivative C | COX Inhibition | 30 µM |
These findings underscore the therapeutic potential of pyrazole derivatives in various medical applications.
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in antioxidant, antimicrobial, and anti-inflammatory domains. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.
Q & A
Q. Key Optimization Parameters :
| Parameter | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Temperature | Higher temps accelerate cyclization but risk side reactions | 60–80°C for cyclization |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance solubility | DMF for coupling reactions |
| Catalyst | Lewis acids (e.g., ZnCl₂) improve cyclization efficiency | 5 mol% ZnCl₂ |
How can structural elucidation be performed to confirm the compound’s configuration?
Basic Research Question
A combination of analytical techniques is required:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., dihedral angles between aromatic rings) .
- NMR Spectroscopy :
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1636 cm⁻¹, OH stretch at 3340 cm⁻¹) .
What experimental strategies are used to evaluate its biological activity, and how can confounding variables be minimized?
Advanced Research Question
Q. Mitigating Limitations :
- Sample degradation : Use continuous cooling during assays (organic degradation increases with temperature) .
- Matrix variability : Standardize wastewater/organic matrices in environmental studies .
How can contradictory structure-activity relationship (SAR) data be resolved for analogs?
Advanced Research Question
Contradictions often arise from substituent effects. For example:
Q. Resolution Strategies :
- Computational modeling : Density Functional Theory (DFT) to predict electronic effects .
- Controlled synthesis : Systematic variation of substituents while keeping other groups constant .
What computational methods are employed to predict binding modes with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., COX-2 or bacterial enzymes) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Relate substituent electronic parameters (Hammett constants) to activity .
How should researchers address variability in synthetic yields during scale-up?
Q. Methodological Focus
- Process optimization :
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product .
What are the recommended storage conditions to ensure compound stability?
Basic Research Question
- Temperature : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure (amber vials recommended) .
- Degradation monitoring : Periodic NMR/HPLC analysis to detect decomposition products (e.g., free thiophene or furan derivatives) .
How can researchers validate the compound’s role in modulating cellular pathways?
Advanced Research Question
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Western blotting : Quantify protein targets (e.g., p53, Bcl-2) in apoptosis pathways .
- Metabolomics : LC-MS profiling to track changes in metabolites (e.g., ATP, NADH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
